molecular formula C9H20O B088253 2,2,4,4-Tetramethylpentan-3-ol CAS No. 14609-79-1

2,2,4,4-Tetramethylpentan-3-ol

Cat. No. B088253
CAS RN: 14609-79-1
M. Wt: 144.25 g/mol
InChI Key: WFJSIIHYYLHRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04603011

Procedure details

To a solution of trimethylacetaldehyde (5.12 g, 59.4 mmol) in anhydrous tetrahydrofuran (15 ml) at -78° C. under an argon atmosphere is added 40.9 ml of a solution of t-butyllithium in hexanes (1.6M, 65.4 mmol). The mixture is allowed to warm from -78° to room temperature over 2 hours. The reaction is quenched with 25 ml of 1M hydrochloric acid and the resulting mixture extracted with two 25 ml portions of ether. The combined ethereal extracts were washed with saturated sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent evaporated to yield a yellow oil (9.3 g) which is purified by vacuum distillation to yield a colorless oil.
Quantity
5.12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
40.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
65.4 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([CH3:5])[CH:3]=[O:4].[C:7]([Li])([CH3:10])([CH3:9])[CH3:8]>O1CCCC1>[C:2]([CH:3]([C:7]([CH3:10])([CH3:9])[CH3:8])[OH:4])([CH3:6])([CH3:5])[CH3:1]

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
CC(C=O)(C)C
Name
solution
Quantity
40.9 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
hexanes
Quantity
65.4 mmol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm from -78° to room temperature over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 25 ml of 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with two 25 ml portions of ether
WASH
Type
WASH
Details
The combined ethereal extracts were washed with saturated sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C(O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.